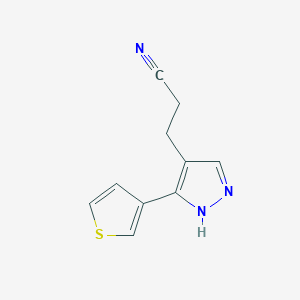
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile
説明
“3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile” is a compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, including “this compound”, can be synthesized via various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
Molecular Structure Analysis
The molecular structure of “this compound” incorporates a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also incorporates a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H .
科学的研究の応用
Synthesis and Characterization
Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A derivative reacts with nitrogen nucleophiles to yield bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, showcasing its utility in diverse heterocyclic syntheses (Dawood, Farag, & Ragab, 2004).
Hydroxy Pyrazolines : Demonstrated the conversion of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one to hydroxy pyrazolines, underscoring the versatility in generating novel heterocyclic compounds (Parveen, Iqbal, & Azam, 2008).
Graphene Oxide Anchored Sulfonic Acid Catalyst : Utilized for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting innovative approaches to catalysis and green chemistry applications (Zhang et al., 2016).
Biological Activity Studies
Anticancer and In Silico Studies : A pyrazole-tethered thiazolidine-2,4-dione derivative exhibited significant anticancer activity, suggesting the therapeutic potential of these compounds (Alshammari et al., 2021).
Antimicrobial Activity of Chitosan Schiff Bases : Heteroaryl pyrazole derivatives showed antimicrobial activity, indicating the importance of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antidepressant Activity : Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and demonstrated potential as antidepressant medications, highlighting their significance in mental health research (Mathew, Suresh, & Anbazhagan, 2014).
将来の方向性
Thiophene and its derivatives, including “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
生化学分析
Biochemical Properties
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes such as growth and differentiation . Additionally, this compound can bind to receptor proteins, altering their conformation and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting an anti-inflammatory effect . Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, the compound can influence the activity of cofactors, which are non-protein molecules that assist enzymes in catalyzing biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific cellular compartments . For example, the compound may accumulate in the cytoplasm or nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQBTSJVJKEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



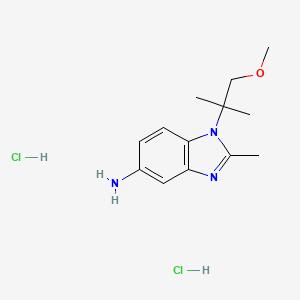
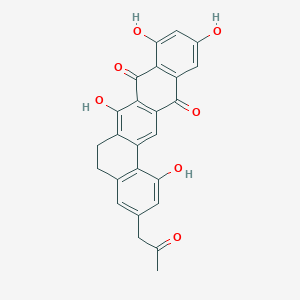
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
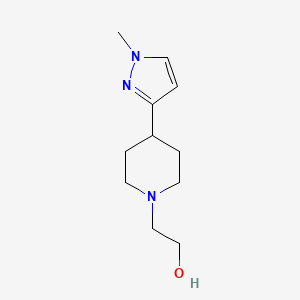
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
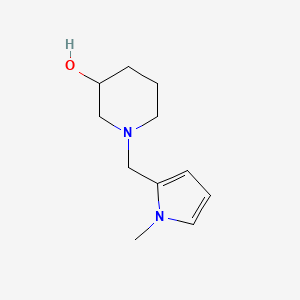
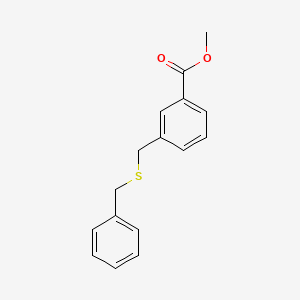
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
